molecular formula C21H16N2O4S2 B2883969 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide CAS No. 898427-49-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide

Katalognummer: B2883969
CAS-Nummer: 898427-49-1
Molekulargewicht: 424.49
InChI-Schlüssel: WYDCCEZGSQVBMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-EG6 has been shown to have a high affinity for the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. Inhibition of PTP1B has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.

Wirkmechanismus

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide exerts its pharmacological effects by inhibiting PTP1B activity. PTP1B is a negative regulator of insulin signaling, and its inhibition results in increased insulin sensitivity and glucose uptake. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve insulin sensitivity and glucose tolerance in obese mice. In addition, this compound has been shown to decrease body weight and adiposity in high-fat diet-induced obese mice. These findings suggest that this compound may have potential as an anti-obesity agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide is its high affinity for PTP1B, which makes it a potent inhibitor of this enzyme. In addition, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of type 2 diabetes and obesity. In addition, further studies are needed to determine the optimal dosing and administration of this compound in vivo. Another direction is to explore the potential of this compound as a tool compound for the study of PTP1B biology and its role in insulin signaling and glucose homeostasis. Finally, it would be interesting to investigate the potential of this compound in other disease states, such as cancer, where PTP1B has been implicated as a therapeutic target.

Synthesemethoden

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylacetic acid. This intermediate is then reacted with phenylsulfonyl chloride to form the corresponding sulfonyl chloride derivative. The final step involves the reaction of the sulfonyl chloride derivative with 2-aminoacetophenone to yield this compound. The overall yield of this synthesis method is approximately 20%.

Wissenschaftliche Forschungsanwendungen

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound inhibits PTP1B activity with an IC50 value of 0.6 μM. In addition, this compound has been shown to improve insulin sensitivity and glucose tolerance in obese mice. These findings suggest that this compound may have therapeutic potential for the treatment of type 2 diabetes and obesity.

Eigenschaften

IUPAC Name

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S2/c24-18-11-10-14(12-16(18)21-23-17-8-4-5-9-19(17)28-21)22-20(25)13-29(26,27)15-6-2-1-3-7-15/h1-12,24H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDCCEZGSQVBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.